2-[Bis(diphenylphosphanyl)methyl]pyridine
Overview
Description
2-[Bis(diphenylphosphanyl)methyl]pyridine is an organic compound with the molecular formula C30H25NP2 . It has an average mass of 461.474 Da and a monoisotopic mass of 461.146210 Da . This compound is also known by other names such as 2-[Bis(diphenylphosphino)methyl]pyridine and 2-pyridylbis(diphenylphosphino)methane .
Molecular Structure Analysis
The molecular structure of 2-[Bis(diphenylphosphanyl)methyl]pyridine consists of a pyridine ring with a bis(diphenylphosphanyl)methyl group attached to one of the carbon atoms . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .Physical And Chemical Properties Analysis
2-[Bis(diphenylphosphanyl)methyl]pyridine has a boiling point of 587.6±50.0 °C at 760 mmHg and a flash point of 309.1±30.1 °C . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and the enthalpy of vaporization is 84.5±3.0 kJ/mol . The compound has an ACD/LogP value of 9.05 .Scientific Research Applications
Luminescent Copper (I) Halide Complexes Synthesis
This compound serves as a chelating ligand in the synthesis of luminescent copper (I) halide complexes .
Catalysis in Organic Synthesis
It is used in the synthesis of copper-1,2-bis(diphenylphosphino)benzene catalysts for the β-boration of α, β-unsaturated amides .
Antioxidant Activity and DNA Binding
Complexes synthesized with this ligand exhibit antioxidant activity and DNA binding affinity, which suggests potential applications in biochemistry and pharmacology .
Metal-Catalyzed Cross-Coupling Reactions
It may be involved in palladium-catalyzed cross-coupling reactions, which are significant in the field of organic chemistry .
Mechanism of Action
Target of Action
Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .
Mode of Action
2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .
Biochemical Pathways
The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .
Result of Action
The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQTXVSGUZHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572390 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(diphenylphosphanyl)methyl]pyridine | |
CAS RN |
60398-55-2 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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